molecular formula C14H13N3O3 B11725316 3-[(2,3-dimethylquinoxalin-6-yl)carbamoyl]prop-2-enoic Acid

3-[(2,3-dimethylquinoxalin-6-yl)carbamoyl]prop-2-enoic Acid

Cat. No.: B11725316
M. Wt: 271.27 g/mol
InChI Key: MKPQJDSOPDIYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,3-dimethylquinoxalin-6-yl)carbamoyl]prop-2-enoic acid is a chemical compound with the molecular formula C14H13N3O3 It is characterized by the presence of a quinoxaline ring substituted with dimethyl groups and a carbamoyl group attached to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-dimethylquinoxalin-6-yl)carbamoyl]prop-2-enoic acid typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as 2,3-butanedione, under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Carbamoylation: The carbamoyl group is introduced by reacting the dimethylquinoxaline with an isocyanate or carbamoyl chloride.

    Formation of Prop-2-enoic Acid Moiety: The final step involves the coupling of the carbamoylated quinoxaline with acrylic acid or its derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-dimethylquinoxalin-6-yl)carbamoyl]prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Carbamoyl-substituted derivatives.

Scientific Research Applications

3-[(2,3-dimethylquinoxalin-6-yl)carbamoyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,3-dimethylquinoxalin-6-yl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(Quinolin-6-yl)prop-2-enoic acid: Similar structure but with a quinoline ring instead of a quinoxaline ring.

    2-(Quinolin-3-yl)acetic acid: Contains a quinoline ring and an acetic acid moiety.

    3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid: Features a dihydropyran ring instead of a quinoxaline ring.

Uniqueness

3-[(2,3-dimethylquinoxalin-6-yl)carbamoyl]prop-2-enoic acid is unique due to the presence of both dimethylquinoxaline and carbamoyl groups, which confer distinct chemical and biological properties. Its structural features enable specific interactions with molecular targets, making it valuable for various research applications.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

4-[(2,3-dimethylquinoxalin-6-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C14H13N3O3/c1-8-9(2)16-12-7-10(3-4-11(12)15-8)17-13(18)5-6-14(19)20/h3-7H,1-2H3,(H,17,18)(H,19,20)

InChI Key

MKPQJDSOPDIYNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C=CC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.